2,3',5,5'-Tetrachlorobiphenyl

Description

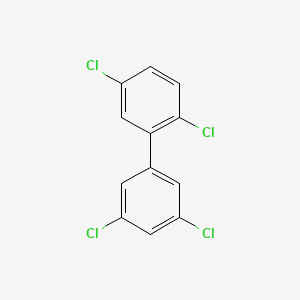

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-1-2-12(16)11(6-8)7-3-9(14)5-10(15)4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTMFEPLVQOWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074152 | |

| Record name | 2,3',5,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41464-42-0 | |

| Record name | PCB 72 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',5,5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',5,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ6P71YB8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Global Distribution of 2,3 ,5,5 Tetrachlorobiphenyl

Sources and Release Pathways of 2,3',5,5'-Tetrachlorobiphenyl

The presence of this compound, also known as PCB 70, in the environment is a result of both direct and indirect release from various anthropogenic activities. Understanding these sources is crucial for assessing its environmental impact.

Legacy Industrial Sources and Commercial Mixtures

Historically, the primary source of this compound was its inclusion in commercial PCB mixtures. These mixtures, such as the Aroclor series manufactured in the United States, were complex blends of numerous PCB congeners. The composition of these mixtures varied, with the last two digits of the Aroclor name indicating the approximate weight percentage of chlorine.

This compound was a component of several Aroclor formulations, particularly those with a higher chlorine content. Detailed congener-specific analyses of these commercial mixtures have quantified the weight percentage of individual PCBs, including this compound. These legacy formulations, used extensively in industrial applications like dielectric fluids in transformers and capacitors, plasticizers, and lubricants, represent a significant historical reservoir of this compound. Although their production was banned in the United States in 1979, these persistent chemicals continue to be released from old equipment and materials.

Weight Percent of this compound (PCB 70) in Commercial Aroclor Mixtures

| Aroclor Mixture | Weight Percent (%) of this compound |

|---|---|

| Aroclor 1248 | 1.12 |

| Aroclor 1254 (Lot A4) | 0.14 |

| Aroclor 1254 (Lot G4) | 1.34 |

| Aroclor 1260 | 0.03 |

Data sourced from Frame et al., 1996. This table illustrates the varying concentration of this compound across different commercial PCB mixtures, highlighting its presence as a notable congener in some formulations.

Non-Aroclor Sources of this compound

Beyond their intentional production in commercial mixtures, PCBs can also be generated inadvertently as byproducts in various industrial processes. The U.S. Environmental Protection Agency (EPA) has identified numerous manufacturing processes with the potential to create inadvertent PCBs. These non-Aroclor sources are gaining recognition as ongoing contributors to environmental PCB levels.

The production of certain pigments, dyes, and paints has been identified as a significant source of some non-Aroclor PCB congeners. For instance, PCB 11 (3,3'-Dichlorobiphenyl) is a known byproduct in the manufacturing of diarylide yellow pigments. Similarly, highly chlorinated congeners like decachlorobiphenyl (PCB 209) can be formed during the production of titanium dioxide. While these processes are confirmed sources for specific congeners, there is currently a lack of specific research data directly linking the inadvertent formation of this compound to these or other non-Aroclor manufacturing processes.

Accidental Release and Waste Management Contributions

Significant releases of this compound into the environment occur through improper waste management and accidental spills. Landfills containing old electrical equipment, PCB-laden materials, and municipal solid waste are a major source. PCBs can volatilize from landfill surfaces and be released in landfill gas, or they can leach into the surrounding soil and groundwater.

Incineration of municipal and industrial waste is another pathway for the release of PCBs. While high-temperature incineration is a method for destroying PCBs, incomplete combustion can lead to the formation and release of various congeners into the atmosphere. Studies of incinerator emissions have detected a range of PCB congeners, indicating that these facilities can be a source of atmospheric PCB pollution. The specific congener profile of these emissions can vary depending on the composition of the waste being burned and the combustion conditions.

Environmental Transport Mechanisms of this compound

Once released, this compound is subject to various environmental transport processes that facilitate its distribution on a local, regional, and global scale. Its physicochemical properties, such as its semi-volatility and lipophilicity, play a key role in its movement through different environmental compartments.

Atmospheric Transport and Deposition

Atmospheric transport is a primary mechanism for the widespread distribution of PCBs, including this compound. In the atmosphere, this compound exists in both the gas phase and adsorbed to particulate matter. The partitioning between these two phases is a critical factor influencing its transport distance and deposition. Generally, lower chlorinated PCBs are more volatile and tend to be found in the gas phase, while higher chlorinated congeners are more likely to be associated with particles.

PCBs are removed from the atmosphere through wet and dry deposition. Wet deposition occurs when PCBs are scavenged from the atmosphere by precipitation (rain or snow), while dry deposition involves the settling of particle-bound PCBs and the absorption of gaseous PCBs onto surfaces. Atmospheric deposition is a significant source of PCBs to terrestrial and aquatic ecosystems. The deposition fluxes are generally higher in urban and industrial areas closer to primary sources and decrease in more remote locations.

Atmospheric Concentrations of Tetrachlorobiphenyls (Tetra-CBs) in Different Environments

| Location Type | Concentration Range (pg/m³) |

|---|---|

| Urban Air | ~32.6 |

| Rural Air | ~9.5 |

Data represents the approximate mean concentrations of the sum of tetrachlorobiphenyl homologues. Urban data is an approximation based on findings in urban Korea, and rural data is an approximation from the same study. This table illustrates the significant difference in atmospheric PCB concentrations between urban and rural settings.

The semi-volatile nature of this compound allows it to undergo long-range atmospheric transport, leading to its presence in remote ecosystems far from its original sources. This process involves a cycle of volatilization from surfaces, atmospheric transport, and subsequent deposition. This "grasshopper effect" is particularly effective in transporting PCBs to colder regions like the Arctic.

Evidence of long-range transport comes from the detection of PCBs in the air, snow, and biota of the Arctic. Studies have shown that atmospheric concentrations of PCBs in the Arctic are generally in the range of < 5–30 pg/m³. The congener patterns in these remote areas often show a higher proportion of more volatile, lower-chlorinated PCBs, which are more readily transported over long distances. The presence of this compound and other congeners in these pristine environments underscores the global scale of PCB contamination.

Air-Water Exchange Dynamics

The exchange of this compound between the atmosphere and water bodies is a critical process influencing its global distribution. This dynamic is primarily controlled by the compound's Henry's Law constant, which describes the partitioning between the aqueous and gaseous phases. The air-water exchange of PCBs often results in net volatilization from water bodies, which is considered a primary loss process for these compounds in many aquatic systems researchgate.netnih.gov. The direction of this exchange, whether from air to water (deposition) or water to air (volatilization), is determined by the fugacity ratio between the two compartments nih.govresearchgate.net.

Factors such as water and air temperature, wind speed, and the concentration of the compound in both phases influence the rate of exchange. For instance, higher temperatures tend to increase the Henry's Law constant, favoring volatilization. While specific experimental data for this compound is limited, data for the closely related isomer 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB-52) provides insight into the expected behavior.

| Compound | Henry's Law Constant (kH) at 298.15 K [mol/(kg·bar)] | Temperature Dependence [d(ln(kH))/d(1/T) in K] | Reference |

|---|---|---|---|

| 2,2',5,5'-Tetrachlorobiphenyl | 0.019 | 6100 | nist.gov |

Aquatic Transport and Dispersion

Once in an aquatic environment, the transport and dispersion of this compound are largely dictated by its strong tendency to sorb to particulate matter. Due to its hydrophobic nature, it has low solubility in water and preferentially associates with suspended sediments and organic matter. Consequently, riverine and marine currents are major drivers for the long-distance transport of this compound. Contaminated particles are carried downstream in rivers and distributed across vast oceanic regions by marine currents. This process allows PCBs to contaminate areas far from their original sources, contributing to their ubiquitous presence in global ecosystems. The movement of these particles, and thus the associated PCB, is influenced by flow rates, turbulence, and sedimentation patterns within the water body.

Sediments act as both a sink and a long-term source of this compound in aquatic systems. Over time, contaminated particles settle out of the water column and accumulate in the bottom sediments. However, this is not a permanent removal. A dynamic equilibrium exists between the sediment bed and the overlying water column hudsonriver.org. The compound can be released back into the water through processes like diffusion from porewater and the resuspension of sediment particles caused by currents, storms, or bioturbation hudsonriver.org. This sediment-water exchange means that contaminated sediments can continue to release PCBs into the aquatic environment for decades, even after primary sources have been eliminated hudsonriver.org. The sediment pore water distribution coefficient is a key parameter used to estimate the soluble release of PCBs from the sediment into the water nih.gov.

Soil and Sediment Migration

The migration of this compound in soils and sediments is fundamentally controlled by sorption and desorption processes. As a hydrophobic organic compound, it strongly binds to the organic carbon fraction within the soil or sediment matrix ecetoc.org. This partitioning behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which indicates the compound's tendency to be retained by the solid phase versus dissolving in the surrounding water ecetoc.orgd-nb.info. A high Koc value signifies strong sorption and limited mobility.

Desorption, the release of the compound from soil or sediment particles back into the water phase, is often characterized by multiphasic kinetics. Studies on similar congeners have shown that a fraction of the sorbed PCB desorbs rapidly, while another fraction is released much more slowly, suggesting that a portion of the compound can become sequestered and less bioavailable over time nih.govnih.gov. The presence of dissolved organic matter (DOM) in the porewater can also influence partitioning by binding to the PCB and potentially enhancing its mobility oakland.edu.

Research on the congener 2,2',5,5'-tetrachlorobiphenyl in river sediments provides key insights into the partitioning coefficients.

| Parameter | Log Value Range | Description | Reference |

|---|---|---|---|

| Distribution Coefficient (Kd) | 4.1–4.9 | Ratio of the chemical concentration in sediment to the concentration in water at equilibrium. | usgs.gov |

| Organic Carbon-Sorption Coefficient (Koc) | 5.3–6.1 | The distribution coefficient normalized to the fraction of organic carbon in the sediment. | usgs.gov |

The fate of this compound at the soil-water interface is also determined by leaching and runoff. Leaching is the vertical transport of the compound through the soil profile with infiltrating water. Due to its very high sorption coefficient (Koc), this compound is strongly bound to soil particles, particularly in soils with higher organic matter content d-nb.infonih.gov. This strong adsorption significantly attenuates volatilization and makes leaching into groundwater an unlikely and generally insignificant transport pathway nih.gov.

Conversely, runoff represents a more significant migration process. During precipitation events, the compound, being sorbed to soil particles at the surface, can be transported laterally with eroded soil into nearby streams, rivers, and lakes. This process is a major route by which PCBs from contaminated terrestrial sites enter aquatic ecosystems. The amount of runoff depends on factors such as rainfall intensity, land slope, soil type, and vegetative cover.

Global and Regional Distribution Patterns of this compound

Polychlorinated biphenyls (PCBs) are synthetic organic chemicals that have become ubiquitous environmental pollutants due to their widespread industrial use and resistance to degradation. The distribution of individual PCB congeners, such as this compound (also known as PCB 75), is governed by the original sources of contamination and subsequent environmental transport and transformation processes. Although not as commonly studied as other "indicator" congeners, PCB 75 is a component of commercial PCB mixtures and its presence in the environment provides clues about the distribution and fate of these contaminants.

Occurrence in Remote and Urban Environments

As with most PCB congeners, this compound is found in both urban and remote environments, though concentrations are significantly higher in populated and industrialized areas. nih.gov Urban areas historically served as centers for the production, use, and disposal of PCB-containing materials, leading to higher environmental burdens. nih.gov

Indoor air can also be a significant source of PCBs, with concentrations sometimes exceeding outdoor levels by a factor of 2 to 50. nih.gov Studies of air inside and outside schools in the U.S. found total PCB concentrations ranging from 0.5 to 194 ng/m³ indoors. nih.gov The congener profiles in these environments often point to sources like old building materials containing commercial Aroclor mixtures. nih.gov

Due to their semi-volatile nature, PCBs, including tetrachlorobiphenyls, undergo atmospheric transport, leading to their deposition in remote regions far from original sources. However, specific data on the occurrence of this compound in remote arctic or alpine environments is scarce in readily available literature.

Concentration Trends in Various Environmental Compartments

Long-term monitoring programs have generally shown a decline in the environmental concentrations of many PCB congeners following their ban in the 1970s. However, the rate of this decline varies, and some trends have stalled or even reversed in certain areas. acs.orgnih.gov For lower-chlorinated PCBs, such as tetrachlorobiphenyls, volatilization from remaining sources (e.g., contaminated sites, old building materials) continues to be a major release pathway into the atmosphere. nih.gov

Data specifically tracking the long-term concentration trends of this compound are limited. However, broader studies on PCB trends in various environmental media provide context for its likely behavior.

Air: In a 12-year study of Chicago air (1996-2007), some PCB factors resembling low molecular weight Aroclors showed a decline. However, other factors, representing the majority of the PCB mass, were not declining or were increasing, indicating persistent sources. acs.orgnih.gov

Sediment: Sediment cores provide a historical record of contamination. Studies of sediment cores from the Upper Mississippi River show a PCB distribution that reflects the historical production and use of Aroclors, with peak concentrations occurring around the 1960s. researchgate.net While specific trends for PCB 75 are not detailed, its historical deposition would likely follow this general pattern as a component of Aroclor mixtures.

Water: The United States Geological Survey (USGS) has monitored PCBs in the nation's water resources for decades, finding widespread, though generally low-level, contamination. epa.gov Due to their hydrophobicity, PCBs preferentially adsorb to sediments and suspended particles.

The following table provides representative concentration ranges for total PCBs in various environmental compartments, which would include contributions from this compound.

| Environmental Compartment | Location Type | Reported Concentration Range (Sum of PCBs) |

| Outdoor Air | Urban (Chicago, USA) | 75 - 5,500 pg/m³ |

| Outdoor Air | Near Harbor (New Bedford, USA) | 0.4 - 53 ng/m³ |

| Indoor Air | Homes near Harbor (New Bedford, USA) | 5.2 - 61 ng/m³ |

| Indoor Air | Urban/Rural Schools (USA) | 0.5 - 194 ng/m³ |

| Sediment | Lake Chaohu, China | 4.3 - 64.3 ng/g |

This table presents data for the sum of multiple PCB congeners as specific concentration data for this compound is not widely available.

Congener Profiles and Source Apportionment

The relative abundance of different PCB congeners in an environmental sample creates a "fingerprint" or profile that can be used to identify the sources of contamination. researchgate.netintegral-corp.com this compound (PCB 75) is a known component of several commercial Aroclor mixtures. Its presence in a sample, along with other characteristic congeners, can point to these historical industrial products as the primary source.

Statistical methods like Positive Matrix Factorization (PMF) are used to analyze large datasets of congener concentrations to apportion sources. acs.orgresearchgate.net These analyses can distinguish between different Aroclor mixtures, weathered (environmentally altered) Aroclors, and non-Aroclor sources. researchgate.net For example, studies of sediments in the Delaware River identified factors corresponding to unweathered Aroclors as well as highly weathered PCB signatures that have likely persisted in the river for a long time. researchgate.net Similarly, analysis of air in Chicago and water in the New York/New Jersey Harbor has been used to trace PCB contamination to sources like the Hudson River, stormwater runoff, and combined sewer overflows. acs.orgresearchgate.net

The table below indicates the presence of this compound in various Aroclor mixtures.

| Aroclor Mixture | Weight Percentage of this compound (PCB 75) |

| Aroclor 1242 | Present (specific wt% not readily available) |

| Aroclor 1248 | Present (specific wt% not readily available) |

| Aroclor 1254 | Present (specific wt% not readily available) |

The exact weight percentage of individual congeners can vary between batches of commercial mixtures. The presence of PCB 75 makes it a potential marker for contamination from these products.

Biotransformation and Ecological Metabolism of 2,3 ,5,5 Tetrachlorobiphenyl

Metabolic Pathways in Non-Human Organisms

The metabolism of PCBs in non-human organisms is a critical area of study for understanding their environmental fate and toxicity. These processes are largely dependent on the specific chlorine substitution pattern of the PCB congener.

Oxidative Biotransformation

Oxidative biotransformation is a primary metabolic pathway for PCBs in many organisms, typically initiated by the cytochrome P450 monooxygenase system. This process introduces hydroxyl groups onto the biphenyl (B1667301) structure, increasing water solubility and facilitating excretion.

Cytochrome P450 Monooxygenase Systems

The cytochrome P450 (CYP) superfamily of enzymes is central to the oxidative metabolism of PCBs. Different CYP isoforms exhibit varying affinities and catalytic activities towards different PCB congeners. While studies have detailed the roles of specific CYP isozymes, such as those from the CYP1A, CYP2B, and CYP3A subfamilies, in the metabolism of other tetrachlorobiphenyls, specific research identifying the particular CYP enzymes responsible for the metabolism of 2,3',5,5'-tetrachlorobiphenyl has not been found in the available scientific literature.

Hydroxylation Reactions and Metabolite Formation (e.g., OH-PCBs)

Hydroxylation is the key reaction in the oxidative biotransformation of PCBs, leading to the formation of hydroxylated PCBs (OH-PCBs). The position of hydroxylation is determined by the chlorine substitution pattern of the parent congener. For many tetrachlorobiphenyls, this results in various mono- and di-hydroxylated metabolites. However, specific studies identifying and characterizing the hydroxylated metabolites formed from this compound in any non-human organism are not available in the reviewed scientific literature.

Interactive Data Table: Oxidative Metabolites of this compound

| Parent Compound | Metabolite | Organism | Tissue/System | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available |

Reductive Dechlorination Processes

Reductive dechlorination is a significant metabolic pathway for PCBs, particularly in anaerobic environments, and is primarily mediated by microbial communities. This process involves the removal of chlorine atoms from the biphenyl rings.

Anaerobic Microbial Dechlorination Pathways

Anaerobic microorganisms, such as certain species of Dehalococcoides, play a crucial role in the reductive dechlorination of PCBs in sediments and other anoxic environments. nih.gov These bacteria can use chlorinated compounds as electron acceptors in their respiratory processes. While dechlorination pathways have been elucidated for several tetrachlorobiphenyl isomers, leading to the formation of lower-chlorinated congeners, specific microbial pathways for the reductive dechlorination of this compound have not been documented in the scientific literature. nih.govumich.edunih.gov

Identification of Dechlorinated Metabolites

The stepwise removal of chlorine atoms through reductive dechlorination results in the formation of various trichloro-, dichloro-, and monochlorobiphenyls. The specific daughter products depend on the parent congener and the microbial populations present. For example, studies on 2,3,5,6-tetrachlorobiphenyl (B164875) have identified 2,3,5-trichlorobiphenyl (B1345140) and 3,5-dichlorobiphenyl (B164840) as dechlorination products. nih.gov However, there is no available research that identifies the specific dechlorinated metabolites resulting from the biotransformation of this compound.

Interactive Data Table: Dechlorinated Metabolites of this compound

| Parent Compound | Metabolite | Microbial Species/Consortium | Environment | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available |

Conjugation Reactions and Excretion Pathways

Following the initial phase of metabolism where PCBs are hydroxylated, the resulting hydroxylated metabolites (OH-PCBs) undergo Phase II conjugation reactions. These reactions attach endogenous polar molecules to the hydroxyl group, significantly increasing the water solubility of the metabolite and making it easier to excrete from the body in urine or bile. nih.govepa.gov

Sulfation and glucuronidation are primary conjugation pathways for OH-PCBs. epa.gov These reactions are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. acs.org While direct studies on this compound are limited, research on the closely related isomer 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) provides significant insight into these processes. Following inhalation exposure in rats, hydroxylated metabolites of PCB 52 are readily conjugated to sulfates. acs.orgnih.gov These sulfated metabolites have been identified in serum and liver, indicating systemic distribution. nih.govnih.gov

The efficiency of these conjugation reactions is highly dependent on the specific structure of the OH-PCB metabolite. epa.govacs.org Studies using rat liver microsomes have shown that the position of chlorine atoms on the biphenyl rings can significantly influence the rate of glucuronidation. For instance, chlorine substitutions in the meta and para positions on the non-hydroxylated ring tend to be least favorable for UGT enzyme activity, which may explain why certain OH-PCBs persist longer in the body. acs.org While sulfation is a major pathway, glucuronide conjugates of PCB metabolites have also been identified, particularly in the bile, suggesting this pathway is also crucial for biliary excretion. acs.org

Table 1: Potential Hydroxylated Metabolites of this compound (PCB 75) Identified as Substrates for Conjugation

| Metabolite Name | Abbreviation |

| 4-hydroxy-2,3',5,5'-tetrachlorobiphenyl | 4-OH-PCB 75 |

| 6-hydroxy-2,3',5,5'-tetrachlorobiphenyl | 6-OH-PCB 75 |

| 2'-hydroxy-2,3',5,5'-tetrachlorobiphenyl | 2'-OH-PCB 75 |

| 3'-hydroxy-2,3',5,5'-tetrachlorobiphenyl | 3'-OH-PCB 75 |

Source: Adapted from Grimm et al., 2015. nih.govresearchgate.net

In addition to sulfation and glucuronidation, a portion of PCB metabolites can enter a pathway leading to the formation of methyl sulfone metabolites (MeSO₂-PCBs). This multi-step process begins with conjugation to glutathione, which is then metabolized to a cysteine conjugate. Subsequent cleavage of the cysteine conjugate and methylation results in the formation of a methylthio-PCB, which can be further oxidized to the final methyl sulfone metabolite. acs.org

Studies on mice exposed to 2,2',5,5'-tetrachlorobiphenyl (PCB 52) have identified both mono- and bis-methylsulphonyl metabolites in the lung, kidney, and liver. nih.govdocumentsdelivered.com Specifically, 3- and 4-methylsulphonyl-2,2',5,5'-tetrachlorobiphenyl were identified, indicating that methylation can occur at different positions on the biphenyl ring. nih.gov Furthermore, recent analyses in rats have also detected methoxylated metabolites of PCB 52 in the liver and serum, confirming this as a relevant metabolic pathway. nih.govnih.gov These methyl sulfone metabolites are of particular concern as they are often resistant to further metabolism and can accumulate in specific tissues. nih.gov

Interspecies Variability in this compound Biotransformation

The rate and profile of PCB metabolism vary significantly among different species. epa.gov These differences are largely attributed to variations in the expression and activity of metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov

Comparative studies are crucial for understanding how different species handle PCB exposure. Research on the metabolism of 2,3',4',5-tetrachlorobiphenyl (B1594203) using liver microsomes from rats, guinea pigs, and hamsters reveals distinct species-specific patterns of hydroxylation. nih.gov For example, untreated guinea pigs and hamsters were able to metabolize this congener, whereas untreated rats were not. Guinea pig microsomes exclusively produced a 3-hydroxy metabolite, while hamster microsomes produced both 3-hydroxy and 4-hydroxy metabolites, with a preference for the latter. nih.gov Such variations in metabolic pathways directly influence the types of persistent or toxic metabolites that may form and accumulate in different species.

Table 2: Interspecies Comparison of Hydroxylated Metabolites from 2,3',4',5-Tetrachlorobiphenyl

| Species | Primary Metabolites Observed |

| Rat | Metabolites not formed in untreated liver microsomes. |

| Guinea Pig | 3-hydroxy-2,3',4',5-tetrachlorobiphenyl |

| Hamster | 4-hydroxy-2,3',4',5-tetrachlorobiphenyl (major); 3-hydroxy-2,3',4',5-tetrachlorobiphenyl (minor) |

Source: Adapted from Ishida et al., 1998. nih.gov

The primary enzymes responsible for the initial oxidation of PCBs are cytochrome P450 monooxygenases. mdpi.com The specific CYP isoforms involved depend on the structure of the PCB congener. The expression of these enzymes can be induced by exposure to xenobiotics, which in turn alters the rate and pathway of metabolism. epa.gov

For tetrachlorobiphenyls, different CYP families play distinct roles. Studies have shown that CYP1A family enzymes, typically induced by planar molecules like 3-methylcholanthrene (B14862), and CYP2B family enzymes, induced by non-planar molecules like phenobarbital (B1680315), metabolize different congeners. nih.govscilit.com For example, the metabolism of 2,3',4',5-tetrachlorobiphenyl shows that 3-hydroxylation is accelerated by phenobarbital (a CYP2B inducer) across rats, guinea pigs, and hamsters. In contrast, 4-hydroxylation in rats and hamsters is increased by pretreatment with 3-methylcholanthrene (a CYP1A inducer). nih.gov This demonstrates that prior exposure to other chemicals can significantly alter how an organism metabolizes this compound and its isomers, influencing the metabolic rate and the profile of metabolites produced.

Plant-Mediated Transformation of this compound

Phytoremediation is an emerging strategy that utilizes plants to remove, degrade, or sequester environmental contaminants, including PCBs. Plants can absorb PCBs from the soil through their roots and, to a limited extent, translocate them to other tissues. researchgate.net More importantly, plants possess enzymatic machinery capable of transforming these compounds.

Research on intact poplar and switchgrass plants exposed to 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) demonstrated that plants can perform both hydroxylation and dechlorination, processes previously thought to be primarily microbial or mammalian. acs.orgscilit.com Poplar plants were found to produce 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl, confirming in-vivo hydroxylation. acs.orgscilit.com This capability appears to be plant-specific, as switchgrass did not produce the same metabolite under the same conditions. acs.orgscilit.com

Uptake and Translocation in Vegetative Systems

The absorption of PCBs from soil into plants (phytoextraction) and their subsequent movement within the plant tissues are complex processes governed by both the chemical properties of the specific PCB congener and the physiology of the plant species. nih.govresearchgate.net The primary route of uptake for soil-borne PCBs is through the root system. mdpi.com

PCBs are hydrophobic compounds, a characteristic that causes them to bind strongly to organic matter in the soil, which can limit their availability for plant uptake. avestia.com Generally, less chlorinated PCBs are less hydrophobic and slightly more mobile in soil, making them more available for root absorption compared to their more highly chlorinated counterparts. avestia.com Once at the root surface, the degree of uptake and subsequent translocation is heavily influenced by the congener's lipophilicity, often expressed as the octanol-water partition coefficient (log Kow).

Research on various PCB congeners, including other tetrachlorobiphenyls, has shown that compounds with high hydrophobicity tend to be strongly sorbed to root surfaces and are not easily translocated to the aerial parts of the plant, such as stems and leaves. nih.gov Studies using hybrid poplar plants exposed to other tetrachlorobiphenyls like 2,2',5,5'-tetrachlorobiphenyl (PCB 52) and 3,3',4,4'-tetrachlorobiphenyl (PCB 77) demonstrated that these compounds were taken up by the roots, but translocation to the stems was either not detected or extremely limited. nih.gov The movement that does occur is primarily through the xylem. nih.gov

The specific capabilities for uptake and translocation vary significantly between plant species. nih.gov For example, plants in the Cucurbita (squash and pumpkin) family have demonstrated a notable ability to absorb and translocate certain PCB congeners from the soil into their shoots. researchgate.net While these general principles are well-established for PCBs, quantitative data on the root concentration factor (RCF) and translocation factor (TF) specifically for this compound are not available in the current body of scientific literature.

Table 1: General Factors Influencing PCB Uptake and Translocation in Plants

| Factor | Description | General Trend for Tetrachlorobiphenyls |

| Lipophilicity (Log Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase. Higher values indicate greater hydrophobicity. | High log Kow values for tetrachlorobiphenyls lead to strong sorption in roots and limited translocation to shoots. nih.gov |

| Plant Species | Different plants have varying root structures, lipid content, and metabolic capabilities that affect uptake and translocation. | Species like Cucurbita pepo (zucchini, pumpkin) have shown higher uptake and translocation potential for some PCBs compared to others. researchgate.net |

| Soil Properties | Organic matter content, clay content, and soil structure influence the bioavailability of PCBs to plant roots. | High organic matter strongly binds PCBs, reducing their availability for plant uptake. mdpi.com |

| Environmental Conditions | Temperature, moisture, and microbial activity in the rhizosphere can affect PCB degradation and availability. | Plant roots can release exudates that enhance microbial activity, indirectly affecting PCB fate. nih.govnih.gov |

This table presents generalized data for PCBs, as specific experimental values for this compound are not documented in the reviewed literature.

Phytoremediation-Relevant Metabolic Processes

Once absorbed by a plant, PCBs can undergo metabolic transformation, a process known as phytotransformation. nih.gov This is a key component of phytoremediation, as it can lead to the detoxification of the parent compound. The metabolic processes in plants are often analogized to the "green liver" model, involving a three-phase detoxification pathway similar to that found in animal livers. acs.org

Phase I: Transformation The initial step typically involves oxidation, which introduces a functional group (like a hydroxyl group, -OH) onto the PCB molecule, increasing its reactivity and water solubility. nih.gov This reaction is primarily catalyzed by enzymes such as cytochrome P450 monooxygenases and peroxidases. acs.org Studies on other tetrachlorobiphenyls, such as 3,3',4,4'-tetrachlorobiphenyl, in plant cell cultures of species like Rosa spp. (rose) and Lactuca sativa (lettuce) have confirmed their oxidation into several mono-hydroxylated intermediates. nih.gov Similarly, 2,2',5,5'-tetrachlorobiphenyl was transformed into 3,4-dihydroxy-2,2',5,5'-tetrachlorobiphenyl in plant cell cultures. nih.gov These findings suggest that this compound would likely also be a substrate for such enzymatic hydroxylation, although specific metabolites have not been identified.

Phase II: Conjugation Following hydroxylation, the transformed PCB metabolites can be conjugated with endogenous plant molecules, such as sugars (e.g., glucose) or glutathione. nih.gov This process, catalyzed by transferase enzymes, further increases the water solubility of the metabolites and reduces their toxicity.

Phase III: Sequestration The final phase involves the compartmentation or sequestration of the conjugated metabolites. These water-soluble conjugates are often transported and stored in the plant's vacuole or bound to cell wall components like lignin, effectively removing them from active metabolic pathways. nih.gov

While the "green liver" model provides a robust framework, the efficiency of these metabolic processes is dependent on the specific PCB congener and the plant species. oup.com The number and position of chlorine atoms on the biphenyl rings influence the molecule's susceptibility to enzymatic attack. nih.gov Research indicates that plant metabolism of PCBs appears to be most effective for congeners with four or fewer chlorine atoms. nih.gov

Table 2: Potential Metabolic Pathways for Tetrachlorobiphenyls in Plants

| Metabolic Phase | Key Process | Enzymes Involved (Examples) | Potential Products (Based on other Tetrachlorobiphenyls) |

| Phase I | Oxidation (Hydroxylation) | Cytochrome P450s, Peroxidases | Monohydroxylated tetrachlorobiphenyls, Dihydroxylated tetrachlorobiphenyls. nih.govoup.com |

| Phase II | Conjugation | Glycosyltransferases, Glutathione S-transferases | Glucoside conjugates, Glutathione conjugates. nih.gov |

| Phase III | Sequestration | Transport proteins | Vacuolar sequestration, Cell wall-bound residues. nih.gov |

This table outlines the generally accepted metabolic pathways for PCBs in plants. The specific metabolites of this compound have not been experimentally confirmed in vegetative systems.

Ecological and Trophic Dynamics of 2,3 ,5,5 Tetrachlorobiphenyl

Bioaccumulation and Biomagnification in Ecosystems

Due to their lipophilic (fat-loving) nature, PCBs like 2,3',5,5'-tetrachlorobiphenyl are not easily broken down and can be stored in the fatty tissues of organisms. This leads to two significant ecological phenomena: bioaccumulation and biomagnification. cimi.org Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. cimi.org Biomagnification is the process by which toxins are passed from one trophic level to the next, and thereby increase in concentration, within a food web. cimi.org

Aquatic Environments: In aquatic ecosystems, this compound can be absorbed by organisms directly from contaminated water or through the consumption of contaminated food. mdpi.com Its low water solubility and high affinity for organic matter mean that it readily partitions from the water column into sediments and the tissues of aquatic organisms. epa.gov

Research has shown that fish can accumulate PCBs through both direct uptake from the water via their gills and through their diet. nih.gov Studies on various fish species have demonstrated the presence of tetrachlorobiphenyls, highlighting the widespread nature of this contamination in aquatic environments. The concentration of these compounds in fish tissue is often many times higher than in the surrounding water, a clear indication of bioaccumulation.

Terrestrial Environments: In terrestrial ecosystems, the accumulation of this compound often begins with the contamination of soil and vegetation. researchgate.net From there, it can be ingested by herbivores and subsequently transferred up the food chain. researchgate.net Soil-dwelling invertebrates, such as earthworms, can accumulate significant levels of PCBs from the soil, making them a key vector for the transfer of these contaminants to predators. epa.gov

A study on a grassland food network revealed that PCB concentrations were enriched as the trophic level increased, with the highest concentrations found in the subcutaneous fat of snakes and the muscle tissue of yellow weasels. nih.gov

Concentrations of this compound in Various Environmental Samples

| Sample Type | Concentration Range (ng g-1) | Reference |

|---|---|---|

| Inorganic Environment (Grassland) | Below detection limit to 0.329 | nih.gov |

| Vegetation (Grassland) | 0.0829 - 4.45 | nih.gov |

| Snake Subcutaneous Fat (Grassland) | 8.74 (lipid weight) | nih.gov |

| Yellow Weasel Muscle (Grassland) | 7.31 (lipid weight) | nih.gov |

The transfer of this compound from one trophic level to the next is a critical aspect of its ecological impact. epa.gov As predators consume prey containing this compound, the concentration of the toxin becomes magnified at successively higher levels of the food chain. This process, known as biomagnification, can lead to dangerously high concentrations in top predators, even when the initial environmental concentrations are low. cimi.orgnih.gov

For instance, in an aquatic food web, phytoplankton may absorb small amounts of this compound from the water. cimi.org These are then consumed by zooplankton, which are in turn eaten by small fish. As larger fish and fish-eating birds consume these smaller organisms, the concentration of the PCB congener increases at each step. epa.gov A study in a grassland ecosystem demonstrated that the biomagnification factor for certain PCBs was most significant at the top of the food chain, with a snake/mouse biomagnification ratio exceeding 1000. nih.gov

The bioavailability of this compound—the fraction of the chemical that is available for uptake by organisms—is influenced by a variety of environmental factors. researchgate.net

In Aquatic Systems: The amount of dissolved organic carbon and colloids in the water can affect bioavailability; higher levels of these can decrease the uptake of lipid-soluble substances like PCBs from the water. researchgate.net Sediment properties, such as grain size and organic matter content, also play a crucial role, as PCBs tend to adsorb strongly to organic-rich sediments. researchgate.net

In Terrestrial Systems: In soil, factors such as organic matter content, soil texture, and pH can influence the extent to which this compound is bound to soil particles versus being available for uptake by plants and soil organisms. researchgate.net

Ecological Modeling of this compound Fate and Transport

To better understand and predict the behavior of this compound in the environment, scientists utilize ecological models. wiley.com These mathematical tools simulate the fate and transport of chemicals, helping to assess their distribution and potential risks. wiley.com

Fugacity models are a powerful tool for predicting the distribution of chemicals in different environmental compartments such as air, water, soil, and biota. nih.govunipd.it Fugacity can be thought of as the "escaping tendency" of a chemical from a particular phase. unipd.it At equilibrium, the fugacity of a chemical will be equal in all compartments. unipd.it

These models use the physicochemical properties of this compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient, to estimate its partitioning between different environmental media. researchgate.net By incorporating transport and transformation processes, fugacity models can provide a comprehensive picture of the chemical's environmental fate. ulisboa.pt

Specific bioaccumulation models are used to predict the concentration of this compound in organisms. service.gov.uk These models can range in complexity from simple bioconcentration factor (BCF) models, which relate the concentration in an organism to the concentration in the surrounding medium, to more complex physiologically based toxicokinetic (PBTK) models. service.gov.uk

PBTK models consider the physiological characteristics of the organism, such as its lipid content, metabolic rate, and feeding habits, to provide a more detailed and accurate prediction of bioaccumulation. service.gov.uk These models are crucial for assessing the potential risks of this compound to wildlife and for setting environmental quality standards. service.gov.uk

Key Parameters in Ecological Modeling of this compound

| Model Type | Key Input Parameters | Primary Output |

|---|---|---|

| Fugacity-Based Models | Vapor pressure, water solubility, octanol-water partition coefficient, environmental compartment volumes and properties | Distribution and concentration of the chemical in air, water, soil, and sediment |

| Bioaccumulation Models | Chemical concentration in the environment, organism-specific parameters (e.g., lipid content, growth rate, feeding rate), metabolic rates | Predicted concentration of the chemical in various organisms and trophic levels |

Monitoring Programs and Spatial-Temporal Trends of 2,3',5',5'-Tetrachlorobiphenyl

Monitoring programs are essential for tracking the environmental fate of persistent organic pollutants like 2,3',5',5'-Tetrachlorobiphenyl, a specific congener of polychlorinated biphenyls (PCBs). These programs help to evaluate the effectiveness of regulatory actions, such as the bans on PCB production implemented in many countries since the 1970s and 1980s, and to identify areas of ongoing concern. rsc.org Analysis of environmental samples across different locations and over extended periods reveals the spatial and temporal dynamics of this compound.

Long-Term Monitoring of Environmental Levels

Long-term monitoring studies have generally shown a decreasing trend in the concentrations of many PCB congeners in various environmental compartments, including 2,3',5',5'-Tetrachlorobiphenyl and other tetrachlorobiphenyls. rsc.org However, the rate of this decline can be complex and vary by location and environmental medium.

A comprehensive analysis of dissolved phase water concentrations of PCBs from 32 locations across the United States, spanning from 1979 to 2020, determined a half-life of approximately 8 years for the sum of PCBs and for individual congeners, although significant variability was noted. nih.gov This suggests a slow but steady decline in environmental concentrations following regulatory bans.

In the Río de la Plata estuary in Argentina, a long-term study covering the period from 1970 to 2017 examined PCBs in fish, settling material, and sediment cores. conicet.gov.arresearchgate.netfao.org The results showed exponentially decreasing trends across all matrices. conicet.gov.arresearchgate.net Notably, after the official PCB ban in the region in 2001-2002, pulse discharges were observed with a chemical signature enriched in less persistent tri- and tetrachlorobiphenyls. conicet.gov.arfao.org The study documented different rates of decline in various environmental compartments, highlighting the complex processes governing the fate of these compounds. conicet.gov.arresearchgate.net

Similarly, a biomonitoring program using mussels in the Detroit River from 1996 to 2010 identified complex temporal patterns. A multi-year decline in PCB concentrations was observed between 1996 and 2002, followed by less consistent trends in later years, indicating that the environmental response to source control can be non-uniform over time. nih.gov

| Environmental Compartment | Monitoring Period | Observed Trend | Key Findings |

|---|---|---|---|

| Detritivorous Fish | 1996-2017 | Exponential Decrease | Decline trend tripled after a 2001 pulse discharge. conicet.gov.arfao.org |

| Settling Material | 2002-2017 | Exponential Decrease | Steeper decline (-5% per year) compared to sediment core. conicet.gov.arresearchgate.net |

| Sediment Core | 1970-2013 | Exponential Decrease | Peak concentrations correspond to maximum PCB usage period (1973-1980). conicet.gov.arfao.org |

Spatial Variations and Hotspot Identification

The environmental distribution of 2,3',5',5'-Tetrachlorobiphenyl is not uniform, with significant spatial variations often linked to historical industrial activity, waste disposal practices, and ongoing sources from e-waste recycling. northumbria.ac.uk Monitoring programs have been crucial in identifying "hotspots" where PCB concentrations remain elevated.

A U.S. Environmental Protection Agency (EPA) assessment of the Lower Clinton River in Michigan identified specific areas with high PCB contamination in sediments, referring to them as hotspots with concentrations ranging from 14 to 23 ppm (parts per million) for total PCBs. usgs.gov In this study, the congener 2,3',5',5'-Tetrachlorobiphenyl (PCB 70) was specifically identified as ranking among the top 10 most prominent congeners in water samples, indicating its importance at this contaminated site. usgs.gov The coeluting group of congeners that includes PCB 70 (PCBs 61/70/74/76) was also ranked among the top 5 congeners in navigation channel sediment samples. usgs.gov

Studies of the Detroit River have revealed significant spatial differences in water contamination. A 2002 survey found that the average concentration of total PCBs in water on the U.S. side of the river was significantly higher than on the Canadian side, demonstrating clear cross-border variations in contamination levels. nih.gov

Globally, e-waste recycling areas have been identified as significant hotspots for PCB contamination. An investigation in the Lian River Basin, China, which includes the world's former largest e-waste center, Guiyu, found extremely high PCB concentrations. northumbria.ac.uk The highest sediment concentration reached 1350 ng g⁻¹ (nanograms per gram) in the traditional e-waste recycling area. Source analysis indicated that both traditional and emerging informal recycling zones were significant sources of PCBs to the aquatic environment. northumbria.ac.uk While this study focused on a suite of 27 PCBs, such locations are considered major hotspots for a wide range of congeners, including tetrachlorobiphenyls.

| Location | Environmental Medium | Finding | Significance |

|---|---|---|---|

| Lower Clinton River, Michigan, USA | Water / Sediment | PCB 70 ranked in the top 10 congeners in water. Sediment hotspots up to 23 ppm. usgs.gov | Identifies a specific hotspot with notable presence of 2,3',5',5'-Tetrachlorobiphenyl. |

| Detroit River, USA/Canada | Water | Concentrations significantly higher on the US side (0.63 ng/L) vs. Canadian side (0.09 ng/L). nih.gov | Demonstrates clear spatial demarcation of contamination levels in a transboundary waterway. |

| Lian River Basin, China | Sediment / Soil | Sediment concentrations up to 1350 ng/g in e-waste recycling zones. northumbria.ac.uk | Highlights e-waste processing as a major contemporary source and hotspot for PCBs. |

| New Bedford Harbor, USA | Water | Some of the highest recorded PCB concentrations in the U.S. nih.gov | Represents a major legacy PCB hotspot (Superfund site). |

Mechanistic Research and Structure Activity Relationships of 2,3 ,5,5 Tetrachlorobiphenyl

Molecular Mechanisms of Biological Interaction in Model Systems

Research into the molecular interactions of 2,3',5,5'-Tetrachlorobiphenyl reveals a profile distinct from the more-studied dioxin-like PCBs. As a non-dioxin-like, di-ortho-substituted PCB, its ability to adopt a non-planar (non-coplanar) configuration significantly influences its biological activity, particularly its interaction with cellular receptors and signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Activation Studies

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds, including certain PCBs. nih.govmdpi.com Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs), initiating the transcription of target genes. frontiersin.orgplos.org

The binding affinity of a PCB congener for the AhR is strongly dictated by its structure. Potent AhR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and coplanar PCBs (e.g., 3,3',4,4'-tetrachlorobiphenyl (B1197948), PCB 77), have a flat, planar structure that allows for high-affinity binding to the receptor. mdpi.comacs.org In contrast, this compound (PCB 79) possesses two chlorine atoms in the ortho positions (carbons 2 and 6'), which forces the two phenyl rings to twist relative to each other. This non-planar conformation sterically hinders its ability to fit into the AhR binding pocket.

Consequently, this compound is classified as a non-dioxin-like PCB and is considered to be a very weak or inactive AhR agonist. nih.gov Its low affinity for the receptor means it is a poor inducer of the classic AhR-mediated toxic responses. nih.gov Studies investigating the effects of various PCB congeners consistently show that non-ortho-substituted (coplanar) PCBs are potent AhR agonists, while the activity decreases significantly with an increasing number of ortho-substitutions. whoi.edu

Table 1: Structural Influence on AhR Activation by Select PCBs

| PCB Congener | Substitution Pattern | Planarity | Relative AhR Binding Affinity |

|---|---|---|---|

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Non-ortho | Planar (Coplanar) | High |

| This compound (PCB 79) | Di-ortho | Non-planar | Very Low / Negligible |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Non-ortho | Planar (Coplanar) | Very High |

Endocrine System Interaction Research in Wildlife Models

PCBs as a chemical class are recognized as endocrine-disrupting chemicals (EDCs) in wildlife. svdcdn.comnih.gov They can interfere with the synthesis, transport, and metabolism of hormones, including thyroid and steroid hormones, leading to adverse effects on reproduction and development. svdcdn.comnih.gov Documented impacts in various wildlife species include eggshell thinning in birds, reproductive failure in marine mammals, and altered sex steroid hormone levels in fish. chemtrust.orgresearchgate.netteluq.ca

However, research on the endocrine-disrupting effects of PCBs in wildlife has largely focused on either total PCB concentrations or the effects of the more toxic dioxin-like congeners. endocrinesciencematters.org There is a significant lack of data specifically investigating the endocrine system interactions of this compound in wildlife models. The mechanisms of endocrine disruption by non-dioxin-like PCBs are generally considered to be independent of the AhR and may involve direct effects on hormone-metabolizing enzymes or interference with hormone receptor binding, but congener-specific pathways are not well elucidated for PCB 79. usgs.gov

Immunological Response Pathways in Animal Models

Exposure to certain PCBs can modulate the immune system, leading to immunosuppression or altered inflammatory responses. nih.govresearchgate.net These effects can be mediated through both AhR-dependent and AhR-independent pathways. AhR activation is known to regulate the differentiation of immune cells, such as T-helper 17 (Th17) cells and regulatory T cells (Tregs), thereby influencing immune homeostasis. plos.org

Studies on dioxin-like PCBs have demonstrated significant impacts on immune function. nih.gov For non-dioxin-like PCBs, the mechanisms are less clear but may involve alterations in cellular signaling cascades, such as those involving calcium and protein kinase C, or direct effects on immune cell membranes. While the broader class of PCBs is known to be immunotoxic, specific research detailing the effects of this compound on immunological pathways in animal models is not well-documented in the scientific literature. Its weak AhR activity suggests that any potential immunomodulatory effects would likely occur through AhR-independent mechanisms.

Cellular Signaling Pathway Modulation

Beyond the canonical AhR pathway, non-dioxin-like PCBs can perturb various intracellular signaling pathways, contributing to their biological effects. These congeners have been shown to interfere with calcium homeostasis, activate protein kinase C, and induce oxidative stress, which in turn can modulate pathways like the mitogen-activated protein kinase (MAPK) cascades. nih.gov Some PCBs have been found to activate the NF-κB signaling pathway, a key regulator of inflammation and cell survival. nih.gov

One study found that AhR-activating PCBs could induce cell proliferation in rat liver epithelial cells by increasing cyclin A protein levels and upregulating cyclin A/cdk2 activity. nih.gov However, this effect was linked to potent AhR agonists like PCB 126. Specific investigations into which distinct cellular signaling pathways are modulated by this compound are scarce. Its non-planar structure may allow it to interact with cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins, but dedicated studies are lacking. nih.gov

Cellular and Subcellular Responses to this compound

Detailed investigations into the specific cellular and subcellular responses following exposure to this compound are not well-documented in publicly accessible scientific literature. Research in this area typically involves examining how a compound interacts with cellular components, triggers signaling pathways, and elicits toxic effects at a subcellular level.

In Vitro Model Applications for Mechanistic Studies

In vitro (cell-based) models are crucial tools for elucidating the mechanisms of toxicity for chemical compounds. These systems allow for controlled experiments on specific cell types to understand molecular initiating events. While various human and animal cell lines, such as HepG2 (liver), HK2 (kidney), and neuronal cells, have been used to study the effects of other PCB congeners, a comprehensive search did not yield specific studies applying these models to investigate the mechanisms of this compound. nih.govb-pompilidotoxin.commdpi.com

Transcriptomic and Proteomic Analysis of Exposure Responses

Transcriptomics and proteomics are advanced analytical techniques used to measure changes in gene expression (RNA) and protein levels, respectively, following chemical exposure. These "omics" technologies provide a broad view of the biological pathways affected by a toxicant. Such analyses have been performed for complex PCB mixtures like Aroclor 1260 and for individual congeners such as PCB 153, identifying alterations in pathways related to metabolism, cell proliferation, and inflammation. nih.govnih.gov However, specific transcriptomic or proteomic studies detailing the global changes in gene or protein expression in response to this compound exposure could not be identified in the available literature.

Oxidative Stress Induction and Response Pathways

Oxidative stress is a common mechanism of toxicity for many environmental contaminants, including several PCB congeners. nih.gov This process involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage. Studies on congeners like PCB 77 and PCB 153 have shown they can induce oxidative stress through different pathways, including those involving the aryl hydrocarbon receptor (AhR) or TNF receptor signaling. nih.gov However, research specifically investigating the potential of this compound to induce oxidative stress and the subsequent activation of cellular defense pathways is not presently available in the scientific literature.

Comparative Mechanistic Toxicology Across Non-Human Species

Understanding how the toxic mechanisms of a chemical vary across different species is a key aspect of toxicology. Such research helps in extrapolating data from animal models to predict potential effects in other species, including humans.

Species-Specific Susceptibility and Pathway Differences

Different animal species can exhibit varied susceptibility to the effects of PCBs due to differences in metabolism, receptor binding, and other physiological factors. epa.govclu-in.org For example, comparative studies between mink and rats exposed to other tetrachlorobiphenyl congeners have revealed significant differences in toxicity, with mink being particularly sensitive. nih.gov At present, there are no available comparative toxicology studies that specifically examine the species-specific susceptibility or differences in metabolic and toxicological pathways following exposure to this compound.

Developmental and Reproductive Mechanistic Studies in Non-Human Organisms

The developmental and reproductive systems are known to be sensitive targets for many PCB congeners, which can act as endocrine-disrupting chemicals. nih.govnih.govresearchgate.net Mechanistic studies in various non-human organisms, from fish to mammals, have been critical in understanding how certain PCBs interfere with hormone signaling, gamete function, and embryonic development. nih.govepa.govusgs.gov These effects are often congener-specific. A review of the literature found no specific mechanistic studies focused on the developmental or reproductive toxicity of this compound in any non-human species.

Neurodevelopmental Mechanisms Research in Non-Human Species

Research into the precise neurodevelopmental mechanisms of this compound (PCB 74) is often contextualized within the broader study of non-dioxin-like (NDL) polychlorinated biphenyls (PCBs). The developing brain is considered a primary target for PCB toxicity, with exposures implicated in increased risk for neurodevelopmental disorders. escholarship.orgescholarship.org While specific studies on PCB 74 are limited, research on NDL PCBs as a class points to several prevailing mechanistic hypotheses. nih.gov

Key neurotoxic mechanisms associated with NDL PCBs include:

Alterations in Neurotransmitter Systems: Many NDL PCBs are known to interfere with various neurotransmitter systems. A primary target is the dopaminergic (DA) system, where PCBs can affect dopamine (B1211576) levels and turnover. nih.govresearchgate.net They have also been shown to impact the serotonergic and GABAergic signaling pathways. researchgate.netbiorxiv.org For instance, studies on other NDL congeners in zebrafish have demonstrated that developmental exposure can disrupt dopaminergic and GABAergic signaling, leading to motor deficits. biorxiv.org However, it is important to note the congener-specific nature of these effects; for example, a study on 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) in female rats found that it did not affect the levels of dopamine or its metabolites in the brain. biorxiv.org

Disruption of Intracellular Signaling: NDL PCBs can perturb intracellular calcium (Ca2+) dynamics, which is a critical component of numerous neuronal functions, including neurotransmitter release and synaptic plasticity. nih.gov Interference with protein kinase C (PKC), another vital signaling molecule, has also been identified as a potential pathway for neurotoxicity. nih.govresearchgate.net

Induction of Oxidative Stress: Oxidative stress occurs when the production of reactive oxygen species (ROS) surpasses the antioxidant capacity of a cell, leading to damage to essential macromolecules. nih.gov Numerous in vitro studies have shown that various PCB congeners can induce oxidative stress in neurons. nih.gov For example, research on 2,2',5,5'-tetrachlorobiphenyl (PCB 52) in neuronal SK-N-MC cells confirmed its ability to alter the mammalian antioxidant defense system. researchgate.net

Apoptosis: Some PCBs have been shown to induce programmed cell death, or apoptosis, in developing brain cells. escholarship.org Studies on 2,2',5,5'-tetrachlorobiphenyl (PCB 52) have demonstrated the induction of apoptotic cell death in neuronal cell lines. escholarship.org

These mechanisms, while established for NDL PCBs generally, underscore the need for more congener-specific research to definitively attribute them to this compound.

Quantitative Structure-Activity Relationships (QSAR) for this compound Congener Activity

Quantitative structure-activity relationship (QSAR) studies are essential for understanding and predicting the toxicity of different PCB congeners based on their chemical structure. nih.gov The neurotoxicity of PCBs is strongly dependent on the number and position of chlorine atoms on the biphenyl (B1667301) rings. nih.gov

PCBs are generally classified into two main groups based on their structure:

Dioxin-like (DL) PCBs: These are coplanar congeners with zero or one chlorine atom in the ortho positions. Their planar structure allows them to bind to the aryl hydrocarbon (Ah) receptor, mediating a range of toxic effects similar to dioxins. nih.govnih.gov

Non-dioxin-like (NDL) PCBs: These are non-coplanar congeners that have two or more chlorine atoms in the ortho positions. This substitution pattern forces the two phenyl rings to twist relative to each other, preventing them from binding effectively to the Ah receptor. nih.gov

This compound (PCB 74) is a di-ortho substituted NDL congener. Accumulating evidence suggests that NDL PCBs are the primary drivers of PCB-induced neurotoxicity, acting through mechanisms distinct from the Ah receptor pathway. nih.govacs.org The non-coplanar structure of these congeners is a key determinant of their neuroactive properties. researchgate.net

QSAR models aim to correlate molecular descriptors (such as steric and electronic properties) with biological activity. For PCBs, these models can help predict endpoints like bioaccumulation, receptor binding, or specific forms of toxicity. One such study developed 3D-QSAR models—Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)—to predict the bioaccumulation potential (logKow) of various PCB congeners. While the endpoint is not neurotoxicity, it demonstrates the application of QSAR to differentiate the properties of closely related congeners. nih.gov

The table below, derived from a 3D-QSAR study, shows the experimental and predicted bioaccumulation values for several tetrachlorobiphenyl congeners, illustrating the variation in properties based on chlorine placement. nih.gov

| PCB # | Compound Name | Experimental logKow | Predicted logKow (CoMFA) |

| 42 | 2,2',3,5-Tetrachlorobiphenyl | 6.078 | 5.733 |

| 44 | 2,2',3,5'-Tetrachlorobiphenyl | 6.154 | 5.880 |

| 45 | 2,2',3,6-Tetrachlorobiphenyl | 5.515 | 5.492 |

| 46 | 2,2',3,6'-Tetrachlorobiphenyl | 5.644 | 5.460 |

| 47 | 2,2',4,4'-Tetrachlorobiphenyl | 5.989 | 5.871 |

This table is interactive. You can sort the columns by clicking on the headers.

These models highlight how subtle changes in the chlorine substitution pattern significantly alter the physicochemical properties of the molecule, which in turn influences its biological activity and toxic potential. nih.gov The stringent structure-activity relationship among NDL PCBs is a critical area of ongoing research to better assess the risks posed by individual congeners like this compound. nih.gov

Remediation and Management Strategies for 2,3 ,5,5 Tetrachlorobiphenyl Contamination

Biological Remediation Approaches

Biological remediation leverages natural processes to break down hazardous substances into less toxic or non-toxic compounds. For PCBs, this often involves a sequential anaerobic and aerobic process, as highly chlorinated congeners are more amenable to anaerobic degradation, while the resulting less-chlorinated biphenyls can be broken down aerobically. researchgate.net

Bioremediation of PCBs involves the use of microorganisms to transform these persistent organic pollutants. The primary mechanisms involve either stimulating the existing microbial populations at a contaminated site or introducing specialized microorganisms capable of degrading the target compounds.

Biostimulation aims to enhance the activity of indigenous microorganisms capable of degrading contaminants by adding nutrients, electron acceptors, or other growth-promoting substances. nih.gov For anaerobic dechlorination of PCBs, this can involve the addition of electron donors. For instance, the addition of ferrous sulfate (B86663) (FeSO4) has been shown to stimulate the nearly complete meta and para dechlorination of Aroclor 1242, a commercial PCB mixture. nih.gov The sulfate is thought to stimulate the growth of sulfate-reducing bacteria that are responsible for PCB dechlorination. nih.gov

Bioaugmentation, on the other hand, involves the introduction of non-native microorganisms with specific degradation capabilities to a contaminated site. nih.gov This strategy is particularly useful when the indigenous microbial population lacks the ability to degrade the target contaminant. Research has shown that bioaugmenting sediments with a PCB-dechlorinating enrichment culture can lead to extensive dechlorination of 2,3,4,5-tetrachlorobiphenyl (B164871) to 2-chlorobiphenyl. asm.org While these studies did not specifically use 2,3',5,5'-tetrachlorobiphenyl, they demonstrate the potential of bioaugmentation for remediating tetrachlorobiphenyl-contaminated sites. The success of bioaugmentation relies heavily on the survival and activity of the introduced microorganisms in the new environment. nih.gov

Table 1: Comparison of Biostimulation and Bioaugmentation for PCB Remediation

| Strategy | Description | Advantages | Challenges |

| Biostimulation | Enhancement of indigenous microbial activity through the addition of nutrients or other amendments. | Cost-effective; utilizes native microbial populations adapted to the site. | Effectiveness depends on the presence and capability of indigenous dechlorinating microorganisms. |

| Bioaugmentation | Introduction of exogenous microorganisms with specific degradation capabilities. | Can be effective when indigenous populations are inadequate; potential for extensive dechlorination. | Survival and activity of introduced microbes can be uncertain; potential competition with native flora. |

This table provides a general comparison of biostimulation and bioaugmentation strategies for PCB remediation based on available literature.

Anaerobic reductive dechlorination is a crucial first step in the bioremediation of more highly chlorinated PCBs like tetrachlorobiphenyls. nih.gov In this process, anaerobic bacteria use the chlorinated biphenyl (B1667301) as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. nih.gov This process typically targets chlorine atoms in the meta and para positions, resulting in less chlorinated, ortho-substituted congeners that are more susceptible to aerobic degradation. nih.govepa.gov

Further research has identified specific microorganisms, such as those related to Dehalococcoides, as being involved in the reductive dechlorination of PCBs. nih.gov The success of anaerobic dechlorination is a critical prerequisite for the complete mineralization of tetrachlorobiphenyls through a sequential anaerobic-aerobic treatment approach.

Phytoremediation is an emerging technology that uses plants to remove, degrade, or contain environmental contaminants. nih.gov For PCBs, phytoremediation can occur through several mechanisms, including the uptake and accumulation of the contaminant in plant tissues (phytoextraction), and the stimulation of microbial degradation in the rhizosphere, the soil region directly influenced by plant roots (rhizodegradation). nih.govfrontiersin.org

The uptake of PCBs by plants is influenced by the specific congener's properties, such as its hydrophobicity, as well as the plant species. Generally, PCBs are hydrophobic and tend to bind strongly to soil organic matter, which can limit their availability for plant uptake. nih.gov When uptake does occur, PCBs tend to accumulate in the roots, with limited translocation to the shoots. frontiersin.org

While specific data on the uptake of this compound is not available, studies with other PCB congeners can provide an indication of potential behavior. For instance, a study on a commercial garden soil contaminated with various PCB congeners found that a poplar-planted system showed a 22.3% decrease in the recalcitrant congener 2,5,2',5'-tetrachlorobiphenyl (PCB 52) after 96 days, compared to only a 0.1% decrease in unplanted soil. nih.gov This suggests that plants can contribute to the removal of tetrachlorobiphenyls from soil, although the primary mechanism may be enhanced microbial degradation in the rhizosphere rather than significant uptake and sequestration in the plant biomass.

The rhizosphere is a zone of intense microbial activity due to the release of root exudates, which can serve as a source of carbon and energy for microorganisms. nih.gov This enhanced microbial activity can lead to increased degradation of organic pollutants, a process known as rhizodegradation. frontiersin.org Plants can stimulate the growth of indigenous PCB-degrading bacteria in the soil. nih.gov

Studies have shown that the presence of certain plants can significantly increase the numbers of PCB-degrading bacteria in the root zone. nih.gov For example, Austrian pine (Pinus nigra) and goat willow (Salix caprea) have been found to harbor higher numbers of PCB degraders in their root zones compared to other plants or unplanted soil. nih.gov The bacteria isolated from these root zones, predominantly belonging to the genus Rhodococcus, have demonstrated broad PCB congener degradation capabilities. nih.gov The release of plant secondary compounds during root turnover is also hypothesized to biostimulate the co-metabolic degradation of PCBs. nih.gov This plant-associated microbial degradation is considered a promising strategy for enhancing the in-situ remediation of PCB-contaminated soils. nih.gov

Phytoremediation Technologies

Physicochemical Remediation Techniques

Physicochemical remediation techniques utilize the physical and chemical properties of contaminants and the surrounding matrix to achieve their removal or transformation into less harmful substances.

Chemical oxidation and reduction methods are designed to chemically transform this compound into less toxic compounds.

Chemical Oxidation: This approach involves the use of strong oxidizing agents to break down the tetrachlorobiphenyl molecule. Common oxidants include ozone, permanganate, and Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). clu-in.orgfrtr.gov For instance, catalyzed hydrogen peroxide propagations (CHP), a form of modified Fenton's reagent, have been shown to be effective in destroying PCBs in soil. nih.gov The process generates highly reactive hydroxyl radicals that can attack the aromatic rings of the PCB molecule, leading to its degradation. frtr.gov Ozonation has also demonstrated the ability to degrade trichlorobiphenyls in wastewater, with the potential for complete oxidation. nih.gov While these studies may not specifically focus on the 2,3',5,5'- isomer, the principles of oxidative degradation are applicable to tetrachlorobiphenyls as a group.

Chemical Reduction: This method involves the donation of electrons to the tetrachlorobiphenyl molecule, leading to the removal of chlorine atoms, a process known as reductive dechlorination. A widely studied reductant is zero-valent iron (ZVI). tersusenv.comvertexenvironmental.ca ZVI can be applied in situ to create a reactive barrier that dechlorinates contaminants as they pass through. The reaction with ZVI can break down chlorinated organic compounds into less chlorinated and potentially harmless end products. mdpi.com While specific data on this compound is limited, the effectiveness of ZVI on other PCB congeners suggests its potential applicability.